molecular formula C14H11ClO2 B1352097 2-(4-Chlorophenyl)-2-phenylacetic acid CAS No. 21771-88-0

2-(4-Chlorophenyl)-2-phenylacetic acid

Cat. No.: B1352097
CAS No.: 21771-88-0
M. Wt: 246.69 g/mol
InChI Key: YSPUGNBNEKEGKB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-phenylacetic acid is an organic compound with the molecular formula C14H11ClO2 It is characterized by the presence of a chlorophenyl group and a phenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-2-phenylacetic acid typically involves the reaction of 4-chlorobenzyl chloride with benzyl cyanide in the presence of a base, followed by hydrolysis of the resulting nitrile. The reaction conditions often include the use of solvents such as toluene or dichloromethane and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The choice of solvents and bases can vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Chlorophenyl)-2-phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-phenylacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    4-Chlorophenylacetic acid: Similar in structure but lacks the phenyl group.

    2-Phenylacetic acid: Similar in structure but lacks the chlorophenyl group.

    2-(4-Bromophenyl)-2-phenylacetic acid: Similar in structure but has a bromine atom instead of chlorine.

Uniqueness: 2-(4-Chlorophenyl)-2-phenylacetic acid is unique due to the presence of both chlorophenyl and phenyl groups, which confer specific chemical properties and reactivity.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPUGNBNEKEGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404574
Record name 2-(4-Chlorophenyl)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21771-88-0
Record name 2-(4-Chlorophenyl)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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